2-(3-Methylphenoxy)acetohydrazide
Overview
Description
2-(3-Methylphenoxy)acetohydrazide is a chemical compound with the CAS Number: 36304-38-8. It has a molecular weight of 180.21 and its IUPAC name is 2-(3-methylphenoxy)acetohydrazide . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for 2-(3-Methylphenoxy)acetohydrazide were not found, a general procedure for synthesizing similar compounds involves refluxing compounds like o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in the presence of dry acetone .Molecular Structure Analysis
The molecular structure of 2-(3-Methylphenoxy)acetohydrazide is represented by the linear formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
2-(3-Methylphenoxy)acetohydrazide is a solid at room temperature . It has a molecular weight of 180.21 .Scientific Research Applications
Antimicrobial Properties
“2-(3-Methylphenoxy)acetohydrazide” has been studied for its antimicrobial properties. Researchers have synthesized various derivatives of this compound and tested them against different microbial strains to evaluate their effectiveness .
β-Glucuronidase Inhibition
This compound has also been investigated for its potential as a β-glucuronidase inhibitor. β-Glucuronidase is an enzyme involved in various biological processes, and inhibitors can be significant in medical research .
Anthelmintic Activity
There has been research into the anthelmintic (anti-parasitic) activity of this compound, which could lead to new treatments for parasitic infections .
Anticonvulsant Evaluation
Some studies have explored the anticonvulsant properties of “2-(3-Methylphenoxy)acetohydrazide” derivatives, which could contribute to developing new medications for seizure disorders .
Future Directions
While specific future directions for 2-(3-Methylphenoxy)acetohydrazide were not found in the search results, hydrazides and their derivatives have been found to have many commercial and scientific applications, including use in the manufacture of agricultural chemicals, as a powerful reducing agent in fuel cells, plant growth regulators in extractive fields, and antimicrobial drugs in pharmaceutical applications . This suggests potential future directions for research and development involving 2-(3-Methylphenoxy)acetohydrazide.
properties
IUPAC Name |
2-(3-methylphenoxy)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTHKVPUJUYDDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189845 | |
Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)acetohydrazide | |
CAS RN |
36304-38-8 | |
Record name | 2-(3-Methylphenoxy)acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36304-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes 2-(3-Methylphenoxy)acetohydrazide derivatives interesting for antimicrobial development?
A1: 2-(3-Methylphenoxy)acetohydrazide serves as a crucial starting point for synthesizing various hydrazone and 4-thiazolidinone derivatives. These derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains like E. coli []. Notably, some derivatives exhibit antifungal activity against Candida krusei, comparable to fluconazole []. This makes them attractive candidates for developing new antimicrobial agents, especially considering the increasing threat of antibiotic resistance.
Q2: How do these derivatives exert their antimicrobial effects?
A2: While the exact mechanism is still under investigation, molecular docking studies suggest that 4-thiazolidinone derivatives, particularly those with 3-methoxyphenyl and 3,5-dichlorophenyl moieties, may target the thiamine diphosphate-binding site of the pyruvate dehydrogenase multienzyme complex E1 component (PDHc-E1) in E. coli []. This interaction could disrupt essential metabolic pathways in bacteria, leading to growth inhibition or cell death. Further research is needed to confirm this mechanism and explore potential interactions with other microbial targets.
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